molecular formula C24H31N3O B4195034 N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide

N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide

カタログ番号 B4195034
分子量: 377.5 g/mol
InChIキー: NTGBLFHZAKCNJI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide, also known as A-438079, is a selective antagonist of the P2X7 receptor, a member of the purinergic receptor family. P2X7 receptors are involved in the regulation of various physiological processes, including immune response, inflammation, and pain perception. A-438079 has been extensively studied for its potential use in treating various diseases, including chronic pain, neurodegenerative disorders, and cancer.

作用機序

N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide is a selective antagonist of the P2X7 receptor, a member of the purinergic receptor family. P2X7 receptors are involved in the regulation of various physiological processes, including immune response, inflammation, and pain perception. N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide binds to the P2X7 receptor and inhibits its activation, thereby reducing the release of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide has been shown to have a variety of biochemical and physiological effects. In animal models, N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide has been shown to reduce pain and inflammation, protect against neurodegeneration, and inhibit the growth and metastasis of cancer cells. N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide has also been shown to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases.

実験室実験の利点と制限

N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide has several advantages for use in lab experiments. It is a selective antagonist of the P2X7 receptor, which allows for the specific inhibition of this receptor without affecting other purinergic receptors. N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide is also stable and can be easily synthesized in large quantities. However, N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide has some limitations for use in lab experiments. It has poor solubility in water, which can limit its use in some experimental protocols. In addition, N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.

将来の方向性

There are several future directions for research on N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide. One area of research is the development of more potent and selective P2X7 receptor antagonists. Another area of research is the investigation of the potential use of N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide in combination with other drugs for the treatment of various diseases. Additionally, the safety and efficacy of N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide in human clinical trials need to be investigated further. Finally, the role of the P2X7 receptor in various physiological processes needs to be further elucidated to fully understand the potential therapeutic applications of N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide.

科学的研究の応用

N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide has been extensively studied for its potential use in treating various diseases, including chronic pain, neurodegenerative disorders, and cancer. In preclinical studies, N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide has been shown to reduce pain and inflammation in animal models of neuropathic pain, osteoarthritis, and inflammatory bowel disease. N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In addition, N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.

特性

IUPAC Name

N-(1-cyclohexylbenzimidazol-5-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O/c28-23(24-12-16-8-17(13-24)10-18(9-16)14-24)26-19-6-7-22-21(11-19)25-15-27(22)20-4-2-1-3-5-20/h6-7,11,15-18,20H,1-5,8-10,12-14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGBLFHZAKCNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NC3=C2C=CC(=C3)NC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyclohexyl-1H-1,3-benzodiazol-5-YL)adamantane-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide
Reactant of Route 4
N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide
Reactant of Route 5
N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。